

Application Note: Analysis of 3-Propylaniline by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: 3-Propylaniline

Cat. No.: B1594038

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Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of **3-propylaniline** using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers, scientists, and professionals in drug development and chemical synthesis who require accurate identification and quantification of this compound. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. Additionally, this document provides expected quantitative data and a visual representation of the experimental workflow.

Introduction

3-Propylaniline (C₉H₁₃N) is an aniline derivative with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes.^[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like **3-propylaniline**.^{[2][3][4]} This technique offers high sensitivity and specificity, enabling precise identification and quantification.^{[2][5]} This application note serves as a practical guide for the GC-MS analysis of **3-propylaniline** in a laboratory setting.

Experimental Protocol

A detailed methodology for the GC-MS analysis of **3-propylaniline** is provided below.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.^[6]

- Standard Solution Preparation:
 - Prepare a stock solution of **3-propylaniline** (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.
- Sample Extraction (from a matrix):
 - For solid samples, employ a suitable extraction method like sonication or Soxhlet extraction with an appropriate solvent.
 - For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte.
 - The final extract should be filtered through a 0.22 µm syringe filter before injection.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

Parameter	Value
Gas Chromatograph	
Column	HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Injection Volume	1 µL
Injector Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium, constant flow at 1.0 mL/min
Oven Program	Initial temperature 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min (hold for 5 min)[8]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	40-450 amu
Scan Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of **3-propylaniline**.

Table 1: Physicochemical Properties of **3-Propylaniline**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ N	[9][10]
Molecular Weight	135.21 g/mol	[9]
CAS Number	2524-81-4	[9]
Boiling Point	230 °C	[1]

Table 2: Predicted Mass Spectrometry Data for **3-Propylaniline**

While a specific mass spectrum for **3-propylaniline** is not readily available in public databases, predicted fragmentation patterns and adducts can be referenced. The molecular ion peak is expected at m/z 135.

Adduct	Predicted m/z
[M] ⁺	135.104
[M+H] ⁺	136.112
[M+Na] ⁺	158.094

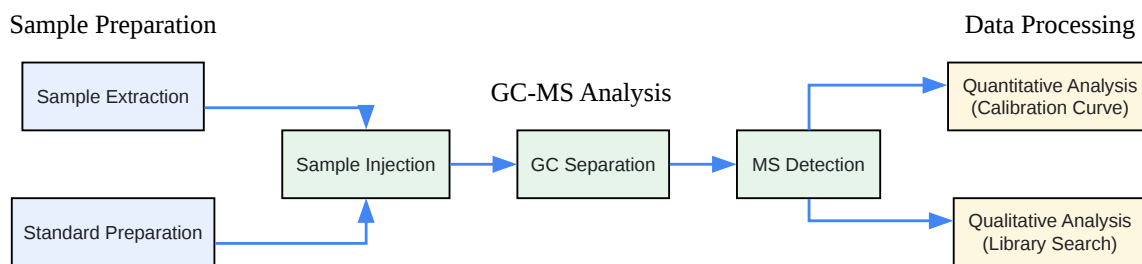
Data predicted by computational models.

Note: For definitive identification, it is crucial to analyze a certified reference standard of **3-propylaniline** under the same conditions to obtain an experimental mass spectrum.[11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **3-propylaniline**.

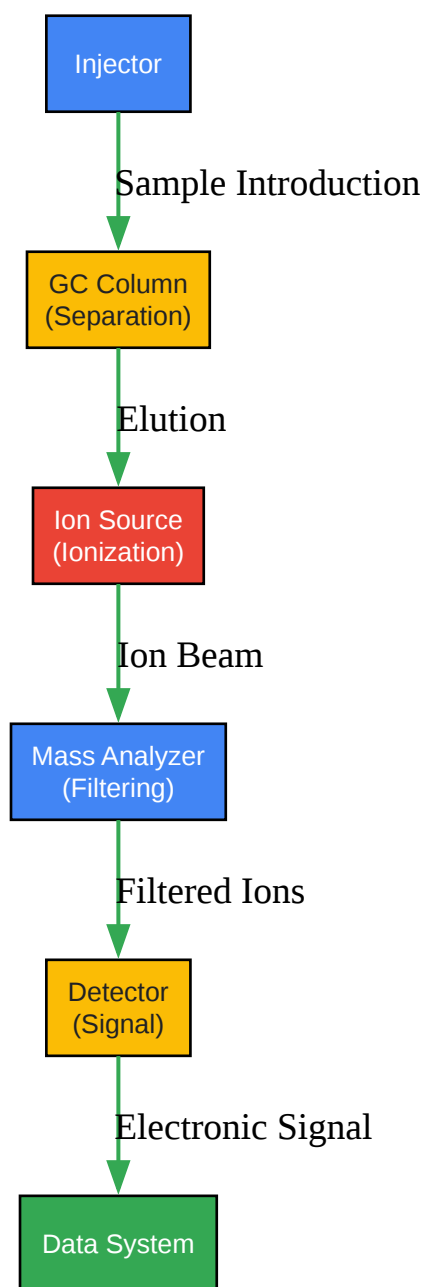


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Caption: GC-MS analysis workflow for **3-propylaniline**.

Logical Relationship of GC-MS Components

This diagram shows the logical connection between the different components of the GC-MS system.



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Caption: Logical flow of the GC-MS instrument components.

Conclusion

This application note provides a detailed and practical protocol for the GC-MS analysis of **3-propylaniline**. The described methodology, including sample preparation, instrument conditions, and data analysis, offers a solid foundation for the accurate identification and

quantification of this compound. The provided tables and diagrams serve as valuable resources for researchers and scientists in various fields. Adherence to this protocol will facilitate reliable and reproducible results in the analysis of **3-propylaniline**.

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